![molecular formula C8H5N3 B1395944 Imidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952566-04-0](/img/structure/B1395944.png)
Imidazo[1,2-a]pyridine-7-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-7-carbonitrile is a type of heterocyclic compound . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been synthesized and their anticancer activity has been studied . The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .
Organic Synthesis
Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . It has been used in the synthesis of complex molecular structures with a wide range of biological activities .
Drug Development
Imidazo[1,2-a]pyridine derivatives are constantly being developed due to the scaffold’s intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .
Optoelectronic Devices
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has shown promising innovations in different technological applications, such as optoelectronic devices .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors . Their unique chemical structure and luminescent properties make them suitable for this application .
Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them useful in this field .
Safety and Hazards
While specific safety and hazard information for Imidazo[1,2-a]pyridine-7-carbonitrile is not available in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-7-carbonitrile is a compound that has been identified to have potential therapeutic applications. The primary targets of Imidazo[1,2-a]pyridine-7-carbonitrile are believed to be the KRAS G12C proteins , and it has also been suggested to target the MARK4 protein . These proteins play significant roles in cell signaling pathways, and their dysregulation can lead to various diseases, including cancer .
Mode of Action
Imidazo[1,2-a]pyridine-7-carbonitrile interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the target proteins, disrupting their normal function and leading to changes in cellular processes . For instance, when Imidazo[1,2-a]pyridine-7-carbonitrile binds to the KRAS G12C proteins, it inhibits their activity, which can lead to the suppression of cancer cell growth .
Biochemical Pathways
By inhibiting the activity of proteins like KRAS G12C and MARK4, Imidazo[1,2-a]pyridine-7-carbonitrile can disrupt these pathways, potentially leading to the suppression of disease progression .
Pharmacokinetics
It is generally believed that the compound has high gi absorption and is bbb permeant . These properties suggest that Imidazo[1,2-a]pyridine-7-carbonitrile could have good bioavailability, allowing it to reach its targets effectively.
Result of Action
The molecular and cellular effects of Imidazo[1,2-a]pyridine-7-carbonitrile’s action are primarily related to its inhibitory effects on its target proteins. By inhibiting the activity of proteins like KRAS G12C and MARK4, Imidazo[1,2-a]pyridine-7-carbonitrile can disrupt cellular processes related to cell growth and proliferation . This disruption can lead to the suppression of disease progression, making Imidazo[1,2-a]pyridine-7-carbonitrile a potential therapeutic agent for diseases like cancer .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYOXVPZRXLLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717193 | |
Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-7-carbonitrile | |
CAS RN |
952566-04-0 | |
Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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